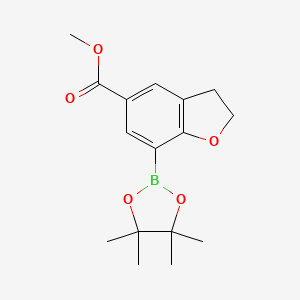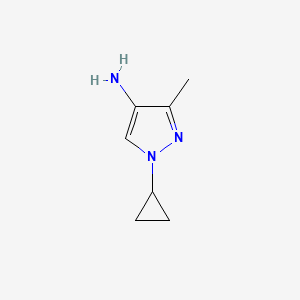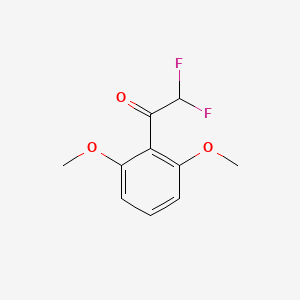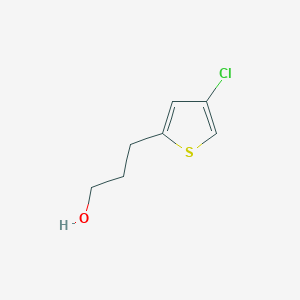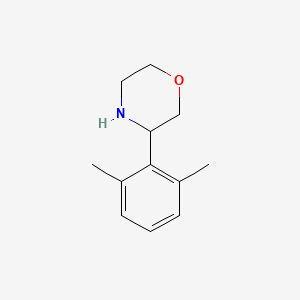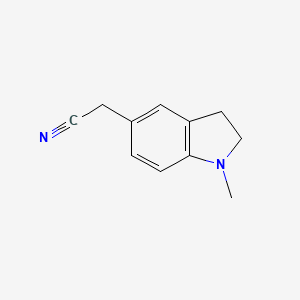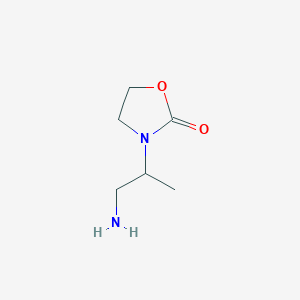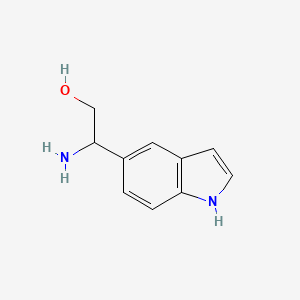
2-amino-2-(1H-indol-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-2-(1H-indol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol It is an indole derivative, which means it contains an indole ring structure, a common feature in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1H-indol-5-yl)ethan-1-ol typically involves the reaction of indole derivatives with appropriate amine and alcohol groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may vary, but generally include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-2-(1H-indol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .
Applications De Recherche Scientifique
2-amino-2-(1H-indol-5-yl)ethan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-2-(1H-indol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling and potentially affecting mood and behavior . Additionally, its structural similarity to tryptophan enables it to participate in metabolic pathways related to amino acid synthesis and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tryptophan: An essential amino acid with an indole ring structure, involved in protein synthesis and neurotransmitter production.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation and other physiological processes.
Indole-3-acetic acid: A plant hormone involved in growth and development, derived from the indole ring structure.
Uniqueness
2-amino-2-(1H-indol-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-amino-2-(1H-indol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)7-1-2-10-8(5-7)3-4-12-10/h1-5,9,12-13H,6,11H2 |
Clé InChI |
IRLSEUJSNDBDAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN2)C=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


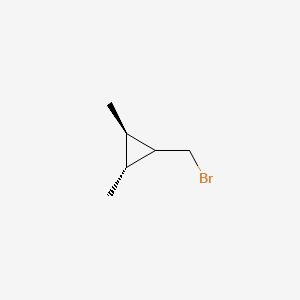
![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)

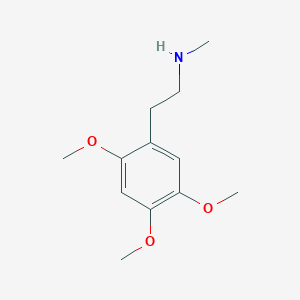
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13602228.png)

![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)
